N-methyl-1-quinolin-4-ylmethanamine
CAS No.: 157610-83-8
Cat. No.: VC21140477
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157610-83-8 |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | N-methyl-1-quinolin-4-ylmethanamine |
| Standard InChI | InChI=1S/C11H12N2/c1-12-8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7,12H,8H2,1H3 |
| Standard InChI Key | WGGQONRIUNAXSX-UHFFFAOYSA-N |
| SMILES | CNCC1=CC=NC2=CC=CC=C12 |
| Canonical SMILES | CNCC1=CC=NC2=CC=CC=C12 |
Introduction
Chemical Identity and Structure
N-methyl-1-quinolin-4-ylmethanamine, with the molecular formula C11H12N2, is characterized by a quinoline core scaffold with a methylamine substituent at the 4-position. The compound is registered in multiple chemical databases with specific identifiers that distinguish it from structurally related compounds.
Identification Parameters
The compound's identity is established through several standardized chemical identifiers as shown in Table 1:
| Parameter | Value |
|---|---|
| Chemical Name | N-methyl-1-quinolin-4-ylmethanamine |
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| CAS Registry Number | 157610-83-8 |
| European Community (EC) Number | 878-752-1 |
| DSSTox Substance ID | DTXSID40429039 |
| Wikidata Identifier | Q82241924 |
| PubChem CID | 8036011 |
Table 1: Chemical identifiers for N-methyl-1-quinolin-4-ylmethanamine
Nomenclature and Synonyms
The compound is referenced in scientific literature and chemical databases under various synonyms, which include:
-
Methyl[(quinolin-4-yl)methyl]amine
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4-Quinolinemethanamine, N-methyl-
-
N-Methyl-1-(quinolin-4-yl)methanamine
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methyl((quinolin-4-yl)methyl)amine
This diversity in nomenclature reflects the compound's chemical structure from different systematic naming approaches.
Structural Features
The structural architecture of N-methyl-1-quinolin-4-ylmethanamine consists of a quinoline heterocyclic system with a methylamine substituent at the 4-position. The quinoline core comprises a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system. The methylamine group (-CH2-NH-CH3) at position 4 introduces a basic nitrogen center that likely influences the compound's chemical reactivity and potential biological interactions .
Physicochemical Properties
The physicochemical properties of N-methyl-1-quinolin-4-ylmethanamine determine its behavior in chemical reactions and potential biological systems.
Structural Comparison with Position Isomers
N-methyl-1-quinolin-4-ylmethanamine has a structural isomer, N-Methyl-1-(quinolin-8-yl)methanamine, which differs in the position of the methylamine substituent (8-position versus 4-position). This positional difference fundamentally alters the compound's electronic distribution and potential reactivity patterns .
| Property | N-methyl-1-quinolin-4-ylmethanamine | N-Methyl-1-(quinolin-8-yl)methanamine |
|---|---|---|
| Position of substituent | 4-position | 8-position |
| CAS Number | 157610-83-8 | 60843-63-2 |
| Molecular Formula | C11H12N2 | C11H12N2 |
| Molecular Weight | 172.23 g/mol | 172.23 g/mol |
| Structure | Methylamine at quinoline 4-position | Methylamine at quinoline 8-position |
Table 2: Comparison between N-methyl-1-quinolin-4-ylmethanamine and its 8-position isomer
| Biological Activity | Representative Quinoline Compounds |
|---|---|
| Antibacterial | Nalidixic acid, Oxolinic acid, Norfloxacin |
| Anticancer | Various 2-substituted and 4-substituted quinolines |
| Antiviral | Quinoline derivatives with specific substitution patterns |
| Antiparasitic | Chloroquine, Primaquine, and related compounds |
Table 3: Common biological activities associated with quinoline derivatives
Structure-Activity Relationships
The biological activity of quinoline derivatives is significantly influenced by:
For N-methyl-1-quinolin-4-ylmethanamine, the methylamine substituent at the 4-position may confer specific chemical reactivity and potential biological interactions that distinguish it from other quinoline derivatives .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of N-methyl-1-quinolin-4-ylmethanamine.
Spectroscopic Methods
Standard spectroscopic techniques that would be applied to fully characterize this compound include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR would provide detailed information about the hydrogen and carbon environments within the molecule
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Mass Spectrometry (MS): Would confirm the molecular weight and fragmentation pattern
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Infrared (IR) Spectroscopy: Would identify functional groups and their vibrational modes
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Would characterize the electronic transitions of the aromatic system
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry would be valuable for assessing the purity of synthesized N-methyl-1-quinolin-4-ylmethanamine and identifying potential impurities.
Research Gaps and Future Directions
The limited specific information available about N-methyl-1-quinolin-4-ylmethanamine highlights several research opportunities:
Comprehensive Characterization
A complete spectroscopic and analytical profile of the compound would provide valuable reference data for future studies.
Optimized Synthesis
Development of efficient, high-yielding synthesis routes specifically for N-methyl-1-quinolin-4-ylmethanamine would facilitate further research on this compound.
Biological Activity Screening
Systematic evaluation of N-methyl-1-quinolin-4-ylmethanamine for various biological activities could reveal potential applications in pharmaceutical research or other fields.
Computational Studies
Molecular modeling and quantum chemical calculations could provide insights into the compound's electronic structure, reactivity patterns, and potential interactions with biological targets.
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